molecular formula C7H10ClNO2S B6590033 methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride CAS No. 66319-02-6

methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride

Cat. No.: B6590033
CAS No.: 66319-02-6
M. Wt: 207.7
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Description

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H9NO2S·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-amino-5-methylthiophene-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl 4-amino-5-methylthiophene-3-carboxylate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-methylthiophene-4-carboxylate
  • 3-Thiophenecarboxylic acid, 4-amino-5-methyl-, methyl ester
  • Methyl 2-methyl-3-aminothiophene-4-carboxylate

Uniqueness

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and as a precursor for specific pharmaceutical compounds.

Properties

CAS No.

66319-02-6

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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